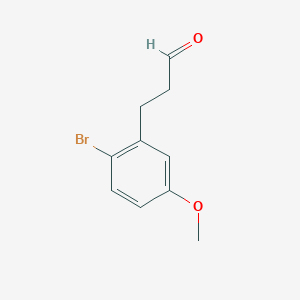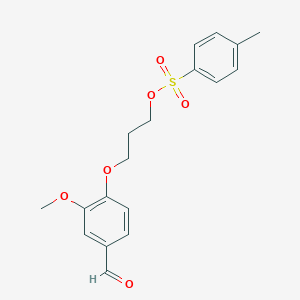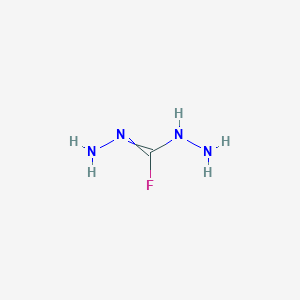
Hydrazinecarbohydrazonoyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarbohydrazonoyl fluoride is an organic compound that contains both hydrazine and fluorine functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Hydrazinecarbohydrazonoyl fluoride can be synthesized through several methods. One common approach involves the reaction of hydrazine with a fluorinating agent under controlled conditions. For instance, the reaction of hydrazine with fluorine gas or hydrogen fluoride can yield this compound. The reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize advanced equipment to handle the highly reactive and corrosive nature of fluorine and hydrogen fluoride. Safety measures are paramount due to the hazardous nature of the reactants and products .
Análisis De Reacciones Químicas
Types of Reactions: Hydrazinecarbohydrazonoyl fluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different fluorinated derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with altered fluorine content.
Substitution: The fluorine atom in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield fluorinated hydrazine derivatives, while substitution can produce a variety of functionalized compounds .
Aplicaciones Científicas De Investigación
Hydrazinecarbohydrazonoyl fluoride has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex fluorinated organic compounds.
Biology: The compound’s unique properties make it useful in biochemical studies, particularly in enzyme inhibition and protein modification.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in the development of new drugs with enhanced bioavailability and stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation
Mecanismo De Acción
The mechanism by which hydrazinecarbohydrazonoyl fluoride exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The fluorine atom’s high electronegativity allows it to form strong bonds with hydrogen and carbon atoms, influencing the compound’s reactivity and stability. This interaction can inhibit enzyme activity or modify protein structures, leading to various biochemical effects .
Comparación Con Compuestos Similares
Hydrazinecarbohydrazonoyl chloride: Similar in structure but contains a chlorine atom instead of fluorine.
Hydrazinecarbohydrazonoyl bromide: Contains a bromine atom, offering different reactivity and applications.
Fluorohydrazine: A simpler compound with only one fluorine atom attached to the hydrazine group
Uniqueness: Hydrazinecarbohydrazonoyl fluoride is unique due to the presence of both hydrazine and fluorine functional groups, which confer distinct chemical properties. The fluorine atom’s high electronegativity and bond strength make the compound highly reactive and stable under various conditions, distinguishing it from its analogs .
Propiedades
Número CAS |
148174-99-6 |
|---|---|
Fórmula molecular |
CH5FN4 |
Peso molecular |
92.08 g/mol |
Nombre IUPAC |
N,N'-diaminocarbamimidoyl fluoride |
InChI |
InChI=1S/CH5FN4/c2-1(5-3)6-4/h3-4H2,(H,5,6) |
Clave InChI |
HXBGUDDYVAXAHF-UHFFFAOYSA-N |
SMILES canónico |
C(=NN)(NN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzene, 1-bromo-4-[2,2-difluoro-1-(trifluoromethyl)ethenyl]-](/img/structure/B12544290.png)

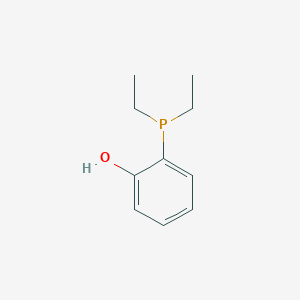

![4-[tert-Butyl(methyl)amino]benzonitrile](/img/structure/B12544315.png)
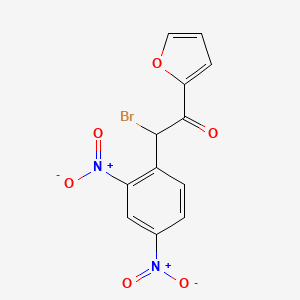
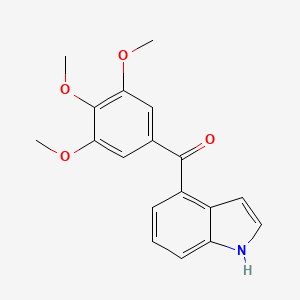
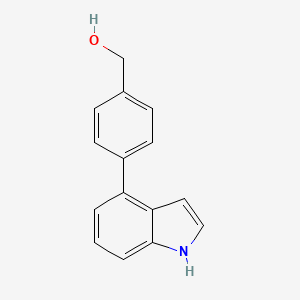
![Pyridine, 2-[[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]thio]-](/img/structure/B12544329.png)
![[3-(2-Fluoroethyl)phenyl]methanamine;hydrochloride](/img/structure/B12544334.png)
![Ethyl 3,4-dimethyl-6,7-dihydro-5H-cyclopenta[C]pyridine-1-carboxylate](/img/structure/B12544340.png)
